molecular formula C10H11F2N B7870642 5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B7870642
M. Wt: 183.20 g/mol
InChI Key: XNJONSPBVGLAIL-UHFFFAOYSA-N
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Description

5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of 1-methyl-1,2,3,4-tetrahydro-isoquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinoline derivatives with enhanced aromaticity.

    Reduction: Tetrahydroisoquinoline derivatives with potential pharmacological properties.

    Substitution: Functionalized isoquinoline derivatives with diverse chemical functionalities.

Scientific Research Applications

5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and as a component in liquid crystal displays.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 5,6-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
  • 5,7-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
  • 5,8-Difluoro-2-methyl-1,2,3,4-tetrahydro-isoquinoline

Comparison: 5,8-Difluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, it may exhibit distinct pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

5,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJONSPBVGLAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2CCN1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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